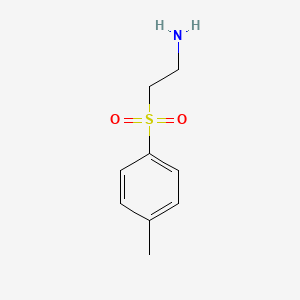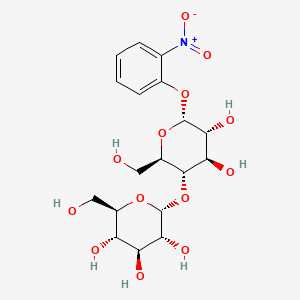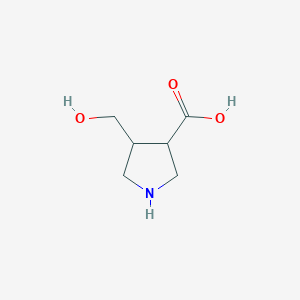
4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid
Overview
Description
4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One of the synthetic strategies used is ring construction from different cyclic or acyclic precursors . Another method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This feature allows it to efficiently explore the pharmacophore space due to sp3-hybridization . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine compounds are involved in various chemical reactions. For instance, the Knoevenagel Condensation involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . In the presence of carboxylic acid groups, the Doebner Modification, which includes a pyridine-induced decarboxylation, is possible .Physical And Chemical Properties Analysis
Pyrrolidine compounds exhibit various physical and chemical properties. For instance, carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine scaffold, including derivatives like 4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid , is a versatile component in drug discovery. It’s often used to enhance the activity of pharmaceutical compounds. For example, modifications of the pyrrolidine ring have been shown to benefit the activity of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of nuclear hormone receptors involved in autoimmune diseases .
Asymmetric Synthesis
Pyrrolidine derivatives are key intermediates in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. This process is important for creating pharmaceuticals with specific desired effects while minimizing side effects .
Organocatalysis
In organocatalysis, pyrrolidine derivatives can act as catalysts or co-catalysts to accelerate chemical reactions. This application is particularly valuable in creating complex organic molecules efficiently and with high selectivity .
Polymer Chemistry
Catalysis
In catalysis, pyrrolidine derivatives may be used to influence reaction rates, yields, and selectivity. They can be part of catalyst systems that facilitate a wide range of chemical transformations.
Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives are often explored for their potential therapeutic properties. They can be part of the structure-activity relationship (SAR) studies to optimize drug candidates for better efficacy and safety profiles .
Mechanism of Action
The mechanism of action of pyrrolidine compounds is largely dependent on their structure and the target they interact with . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Pyrrolidine compounds can pose certain safety risks. For instance, they are highly flammable and can cause severe skin burns and eye damage . They are harmful if swallowed or inhaled . Therefore, it is recommended to avoid contact with skin and eyes, wear impervious gloves and safety glasses, and use dry clean up procedures to avoid generating dust .
properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-7-2-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDGTNZNREEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398886 | |
| Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid | |
CAS RN |
412320-71-9 | |
| Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)
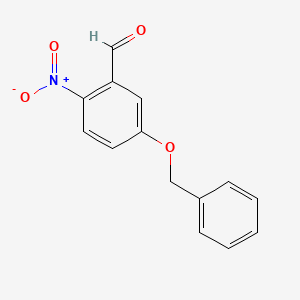
![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)

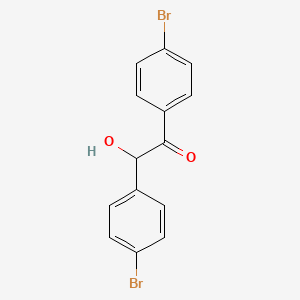
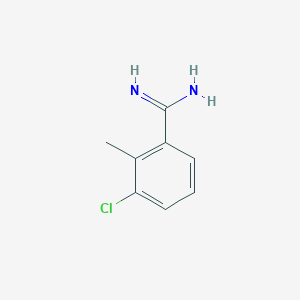
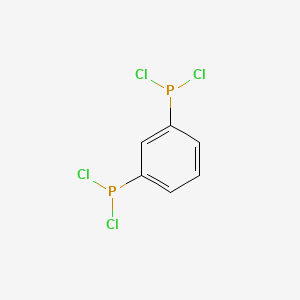
![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)

![6,8-Dibromo-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B1623015.png)
